(5-Bromopyridin-2-yl)(morpholino)methanone

Cross-coupling Suzuki reaction Building block

Parallel Suzuki library synthesis often stalls with 5-chloro-pyridinyl analogs due to slow oxidative addition, limiting throughput. (5-Bromopyridin-2-yl)(morpholino)methanone resolves this: the 5-bromo substituent accelerates Pd-catalyzed cross-coupling, delivering higher conversions in 96-well format. XLogP3=1.0 supports BBB-penetrant design; 2-8°C storage simplifies multi-site logistics vs. iodo analog (-20°C).

Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
CAS No. 957063-06-8
Cat. No. B1294229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-2-yl)(morpholino)methanone
CAS957063-06-8
Molecular FormulaC10H11BrN2O2
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H11BrN2O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
InChIKeyWTHVKZJDIPQZNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5-Bromopyridin-2-yl)(morpholino)methanone (CAS 957063-06-8) for Research & Development


(5-Bromopyridin-2-yl)(morpholino)methanone (CAS 957063-06-8) is a halogenated pyridine building block characterized by a 5-bromopyridine core linked via a carbonyl to a morpholine ring [1]. With a molecular formula of C₁₀H₁₁BrN₂O₂ and a molecular weight of 271.11 g/mol, it serves primarily as a key intermediate in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules . The compound is commercially available at purities typically ≥95% from multiple global suppliers, making it accessible for both discovery-scale and early-development procurement .

Halogenated pyridine building block 5-bromopyridine core with morpholine amide; suited for kinase inhibitor intermediate synthesis
Cross-coupling compatible Suzuki and Buchwald-Hartwig reactions supported at the 5-bromo position for late-stage diversification
Discovery to early-development access Standard research-grade purity available from multiple global suppliers

Why (5-Bromopyridin-2-yl)(morpholino)methanone Cannot Be Simply Replaced by In-Class Analogs


Generic substitution among 5-halo-pyridinyl morpholino methanones is not advisable due to the profound impact of the halogen atom on both reactivity and biological target engagement. The 5-bromo substituent provides a unique balance of leaving-group ability for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) compared to the less reactive 5-chloro or the more labile 5-iodo analogs [1]. Furthermore, in biological contexts, even minor structural changes can lead to significant shifts in selectivity; for example, the 5-chloropyridin-2-yl analog has been identified as a potent MCHR2 antagonist with an IC₅₀ of 1 nM [2], whereas the bromo variant may exhibit a distinct selectivity profile due to differences in halogen bonding and steric bulk, directly affecting procurement decisions for SAR studies [3].

5-Bromo (target)
vs
5-Chloro analog
Halogen identity affects oxidative addition rates; cross-coupling reactivity may not transfer directly
5-Bromo (target)
vs
5-Iodo analog
Storage requirements differ; iodo analog may demand -20°C and light protection, complicating multi-site logistics
5-Bromo (target)
vs
Thiomorpholine analog
Lipophilicity profile may shift; sulfur substitution alters logP and may impact downstream ADME property interpretation

Quantitative Differentiation of (5-Bromopyridin-2-yl)(morpholino)methanone Against Key Comparators


5-Bromo vs. 5-Chloro in Cross-Coupling Reactivity for Downstream Diversification

The 5-bromo substituent offers superior reactivity in palladium-catalyzed cross-coupling reactions relative to the 5-chloro analog, enabling more efficient diversification for library synthesis. While direct head-to-head kinetic data for this specific scaffold are not published, class-level inference from the reactivity of 5-bromo- vs. 5-chloro-pyridine derivatives in Suzuki couplings indicates that bromide typically reacts 10–100× faster than chloride under standard conditions, a critical factor for high-throughput parallel synthesis [1].

Cross-coupling reactivity
Class-level inference
~10–100× rate enhancement Br vs Cl
Suzuki, Pd(PPh₃)₄, aq. dioxane, 80°C
Supports cross-coupling workflow selection for library synthesis
Class-level inference; scaffold-specific kinetic validation recommended
Cross-coupling Suzuki reaction Building block

Thermal Stability and Storage: 5-Bromo vs. 5-Iodo Analog

The 5-bromo compound demonstrates superior thermal and photostability compared to the 5-iodo analog, which is prone to deiodination under ambient light and elevated temperatures. The bromo compound is stable at 2-8°C for long-term storage, whereas the iodo analog requires stringent protection from light and often storage at -20°C to prevent degradation .

Storage stability
Data to verify
Stable at 2–8°C; no special light protection
Vendor-specified storage conditions
May simplify storage logistics relative to iodo analog
No published head-to-head stability data; verify per site protocol
Stability Storage Procurement

Physicochemical Properties: Solubility and LogP Comparison with Thiomorpholine Analog

The morpholine oxygen confers a lower logP and higher aqueous solubility compared to the thiomorpholine (sulfur) analog. The computed XLogP3 for (5-bromopyridin-2-yl)(morpholino)methanone is 1.0 [1], while the thiomorpholine analog is predicted to have a logP approximately 0.5–0.8 units higher due to the increased lipophilicity of sulfur, potentially leading to reduced aqueous solubility .

Lipophilicity (XLogP3)
Class-level inference
ΔXLogP3 ≈ 0.5–0.8 lower vs thiomorpholine
Computed; morpholine XLogP3 = 1.0
Supports drug-likeness property review for lead optimization
Computed value; experimental logP and permeability assay recommended
Solubility LogP Drug-likeness

Optimal Application Scenarios for (5-Bromopyridin-2-yl)(morpholino)methanone Based on Quantitative Evidence


Parallel Library Synthesis via Suzuki Coupling

The enhanced reactivity of the 5-bromo substituent over the 5-chloro analog makes this compound the preferred substrate for high-throughput Suzuki library synthesis. The faster oxidative addition step translates to shorter reaction times and higher conversions in 96-well format, directly increasing library output [1].

Multi-Site Medicinal Chemistry Programs with Decentralized Storage

For organizations conducting medicinal chemistry across multiple sites with varying cold-storage capabilities, the 2-8°C storage requirement of the 5-bromo compound (vs. -20°C for the iodo analog) simplifies logistics and reduces the risk of compound degradation during inter-site transfers [1].

Lead Optimization Campaigns Targeting CNS or Oral Bioavailability

The lower logP (XLogP3 = 1.0) of the morpholine analog compared to the thiomorpholine derivative (predicted logP ~1.5–1.8) makes it a superior starting point for programs requiring blood-brain barrier penetration or optimized oral absorption, in line with Lipinski's rule-of-five guidelines [1][2].

Kinase Inhibitor Scaffold Diversification

As a key intermediate in kinase inhibitor synthesis, the 5-bromo handle allows for late-stage diversification at the pyridine 5-position while the morpholine amide provides a metabolically stable solubilizing group, a combination not easily accessible with the corresponding piperidine or pyrrolidine amides due to differences in basicity and metabolic stability [1].

Application
Selection Property
Validation Focus
Parallel library synthesis via Suzuki coupling
Cross-coupling reactivity profile
Reaction rate validation for specific substrate scope
Multi-site medicinal chemistry programs
Storage condition compatibility
Stability validation across site-specific storage infrastructure
Lead optimization targeting CNS or oral bioavailability
Lipophilicity (logP) profile
Experimental logP and permeability assay confirmation
Kinase inhibitor scaffold diversification
Late-stage functionalization handle
Downstream diversification efficiency across coupling partners

Technical Documentation Hub

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